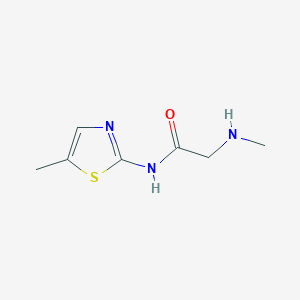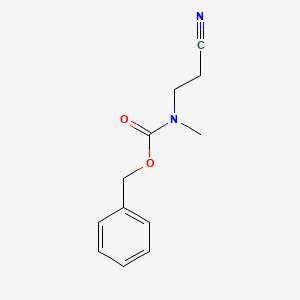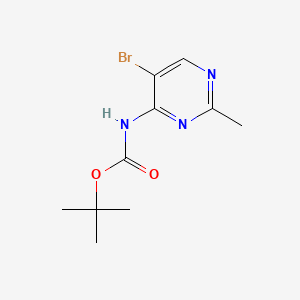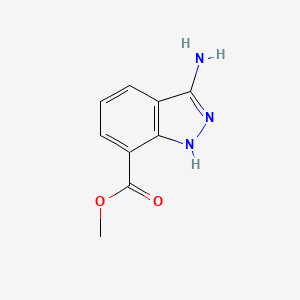
2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide typically involves the reaction of 5-methylthiazole-2-amine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The thiazole ring can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-methylthiazole: A related compound with similar structural features but different functional groups.
5-Methylthiazole-2-amine:
Uniqueness: 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Eigenschaften
Molekularformel |
C7H11N3OS |
|---|---|
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H11N3OS/c1-5-3-9-7(12-5)10-6(11)4-8-2/h3,8H,4H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
INBQGTYKPYRGDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NC(=O)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)








![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13506778.png)


